molecular formula C19H15ClN2O6 B10930553 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

Cat. No.: B10930553
M. Wt: 402.8 g/mol
InChI Key: NCSHSWXZZFKDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a 2-chloro-4-nitrophenoxy group and a 4-methyl-2-oxo-2H-chromen-7-yl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide typically involves the following steps:

    Formation of 2-chloro-4-nitrophenol: This intermediate can be synthesized by nitration of 2-chlorophenol using a mixture of concentrated nitric acid and sulfuric acid.

    Synthesis of 2-(2-chloro-4-nitrophenoxy)propanoic acid: The 2-chloro-4-nitrophenol is then reacted with 2-bromopropanoic acid in the presence of a base such as potassium carbonate to form the ester, which is subsequently hydrolyzed to yield the carboxylic acid.

    Coupling with 4-methyl-2-oxo-2H-chromen-7-amine: The final step involves coupling the 2-(2-chloro-4-nitrophenoxy)propanoic acid with 4-methyl-2-oxo-2H-chromen-7-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methyl group of the chromenyl moiety, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group in the 2-chloro-4-nitrophenoxy moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group in the 2-chloro-4-nitrophenoxy moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique optical or electronic properties.

    Organic Synthesis: It can act as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity towards these targets. The chromenyl moiety may also play a role in its biological activity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.

Uniqueness

The uniqueness of 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the propanamide group may influence its solubility, stability, and reactivity compared to its analogs with different amide groups.

Properties

Molecular Formula

C19H15ClN2O6

Molecular Weight

402.8 g/mol

IUPAC Name

2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxochromen-7-yl)propanamide

InChI

InChI=1S/C19H15ClN2O6/c1-10-7-18(23)28-17-8-12(3-5-14(10)17)21-19(24)11(2)27-16-6-4-13(22(25)26)9-15(16)20/h3-9,11H,1-2H3,(H,21,24)

InChI Key

NCSHSWXZZFKDPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.